molecular formula C18H17Cl3N2O B5224564 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide

2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide

Cat. No. B5224564
M. Wt: 383.7 g/mol
InChI Key: ZQSKGWDPIVEPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell growth and division.

Scientific Research Applications

2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been found to enhance the activity of other cancer drugs, such as rituximab and venetoclax, making it a promising candidate for combination therapy.

Mechanism of Action

2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B cells, which are a type of immune cell that can become cancerous in certain types of lymphoma and leukemia. By blocking the activity of BTK, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of BTK, it can also inhibit the activity of other enzymes involved in cell growth and division, such as AKT and ERK. This can lead to a reduction in the proliferation and survival of cancer cells. 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating certain types of cancer.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied, with a large body of research available on its efficacy and mechanism of action. However, there are also some limitations to using 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in lab experiments. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, its efficacy may vary depending on the type of cancer being studied.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. One area of focus is the development of combination therapies that include 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide and other cancer drugs. This approach has shown promise in preclinical studies and may lead to improved outcomes for patients with certain types of cancer. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide treatment. This could help to personalize treatment and improve outcomes for patients. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors, which could lead to improved efficacy and reduced side effects compared to 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide involves several steps, starting with the reaction of 2,4-dichloroaniline with piperidine to form 2,4-dichloro-N-(1-piperidinyl)aniline. This intermediate is then reacted with 3-chloro-4-aminobenzamide to form the final product, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. The synthesis method has been optimized to produce high yields and purity of the compound, making it suitable for use in research studies.

properties

IUPAC Name

2,4-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-12-4-6-14(15(20)10-12)18(24)22-13-5-7-17(16(21)11-13)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSKGWDPIVEPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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